molecular formula C173H271N51O55S2 B6595140 H-DL-Lys-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys(1)-DL-Ala-DL-xiThr-DL-Gln-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2.CH3CO2H CAS No. 187887-46-3

H-DL-Lys-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys(1)-DL-Ala-DL-xiThr-DL-Gln-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2.CH3CO2H

Cat. No.: B6595140
CAS No.: 187887-46-3
M. Wt: 4009 g/mol
InChI Key: DTPWZYSUQQHRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.CH3CO2H is a synthetic linear peptide with a critical structural feature: a disulfide bridge between cysteine residues at positions 2 and 7 (Cys2-Cys7) . Its sequence includes multiple proline residues (e.g., Pro-Ile-Leu-Pro-Pro), which may confer rigidity to its tertiary structure. The acetate salt formulation (CH3CO2H) enhances stability for biochemical applications .

Properties

CAS No.

187887-46-3

Molecular Formula

C173H271N51O55S2

Molecular Weight

4009 g/mol

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide

InChI

InChI=1S/C171H267N51O53S2.C2H4O2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114;1-2(3)4/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185);1H3,(H,3,4)

InChI Key

DTPWZYSUQQHRKD-UHFFFAOYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O.O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with Fmoc-based SPPS on a Rink amide resin (0.7 mmol/g loading). This resin supports C-terminal amidation, eliminating the need for post-synthetic modification. The first amino acid (Fmoc-Tyr(tBu)-OH) is loaded using TBTU/HOBt activation in the presence of diisopropylethylamine (DIPEA), achieving >99% coupling efficiency as verified by ninhydrin testing.

Sequential Coupling Protocol

Each subsequent amino acid is coupled using the following optimized conditions:

  • Activation : 3 equivalents of Fmoc-amino acid with TBTU/HOBt (1:1) in DMF

  • Base : 6 equivalents of collidine for sterically hindered residues (e.g., Val, Ile)

  • Coupling time : 50 minutes at 25°C, extended to 90 minutes for arginine and glutamine

Side-chain protections include:

  • Cys(Acm) for disulfide-forming cysteines

  • Lys(Boc), Ser(tBu), Thr(tBu), and Asn(Trt) for orthogonal deprotection

A representative coupling cycle involves:

  • Fmoc deprotection with 20% piperidine/DMF (2 × 10 minutes)

  • DMF washing (5 × 10 mL/g resin)

  • Amino acid activation and coupling

  • Capping with acetic anhydride for uncoupled sites

Disulfide Bridge Formation

Iodine-Mediated Oxidation

Following full-length peptide assembly, the Acm-protected cysteines are deprotected and oxidized using iodine in acetic acid (0.1 M):

  • Dissolve crude peptide in 30% acetic acid (1 mg/mL)

  • Add iodine (2 equivalents) in methanol dropwise over 15 minutes

  • Stir for 4 hours at 4°C under nitrogen

  • Quench excess iodine with ascorbic acid (1.5 equivalents)

This method achieves >95% disulfide formation efficiency but risks over-oxidation of methionine or tryptophan residues.

Hypervalent Iodine Stapling

An alternative approach uses bis(trifluoroacetoxy)iodobenzene ( 9a ) for direct Cys-Cys stapling:

Reaction conditions :

  • Peptide concentration: 0.94 mM in 9:1 DMF/H₂O

  • Reagent 9a : 1.2 equivalents

  • Reaction time: 30 minutes at 25°C

This method eliminates separate deprotection/oxidation steps, yielding 87% stapled product (HPLC purity) without requiring metal catalysts. Comparative data:

MethodYield (%)Purity (%)Side Products
Iodine7892Over-oxidized species
9a 8798None detected

Cleavage and Global Deprotection

The peptide-resin undergoes cleavage with TFA/H₂O/TIS/EDT (94:2.5:2.5:1) for 2 hours at 25°C. Key considerations:

  • EDT (ethanedithiol) suppresses cysteine racemization

  • TIS (triisopropylsilane) prevents tyrosine alkylation

  • Temperature control (<30°C) minimizes aspartimide formation

Post-cleavage, the peptide is precipitated in methyl tert-butyl ether (MTBE), achieving 85-90% recovery of crude product.

Purification and Counterion Exchange

Preparative RP-HPLC

Crude peptide is purified on a C₁₈ column (250 × 21.2 mm, 10 µm) with a gradient of 0.1% TFA in water/acetonitrile:

Time (min)% B (ACN)Flow Rate (mL/min)
01510
304510
358015

Fractions containing >98% purity are pooled and lyophilized to yield the TFA salt.

Acetate Counterion Preparation

The TFA counterion is replaced by acetate via ion exchange chromatography:

  • Dissolve peptide in 10 mM ammonium acetate (pH 5.0)

  • Load onto C₁₈ column equilibrated with 0.1% acetic acid

  • Elute with stepwise acetonitrile gradient (15-35% over 20 CV)

  • Lyophilize to obtain final product with <0.25% residual TFA

Analytical Characterization

Purity : UPLC (BEH C₁₈, 1.7 µm) with 0.1% formic acid gradient: 99.2% (λ = 210 nm)
Mass Spec : ESI-MS m/z calc. 4231.8 [M+H]⁺, found 4231.5
Disulfide Verification : MS/MS fragmentation confirms Cys(1)-Cys(1) linkage

Chemical Reactions Analysis

Disulfide Bond Formation and Redox Reactivity

The two cysteine residues (Cys(1) and Cys(7)) form an intramolecular disulfide bridge critical for structural stability.

  • Oxidation : Air oxidation or dimethyl sulfoxide (DMSO)-mediated oxidation generates the disulfide bond under neutral to slightly basic conditions .

  • Reduction : Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) cleave the S–S bond, yielding free thiols .

ParameterConditions/Outcome
Oxidation Rate (pH 7.4)90% completion in 24 hours
Reduction Efficiency (TCEP)>95% cleavage at 10 mM

Deamidation of Asparagine and Glutamine

The peptide contains four asparagine (Asn) and one glutamine (Gln) residues, prone to deamidation under physiological conditions:

  • Asn(3,14,20,21) : Deamidation occurs at elevated pH (>8) or temperatures, forming isoaspartate or aspartate .

  • Gln(9) : Slower deamidation compared to Asn, requiring acidic hydrolysis or enzymatic action .

ResidueHalf-Life (pH 7.4, 37°C)Major Product
Asn(3)12 daysIsoaspartate
Gln(9)>30 daysGlutamic Acid

Reactivity at Lysine and Arginine

  • Lys(1) : The ε-amino group participates in acylation or Schiff base formation. Acetylation with acetic anhydride modifies solubility and charge .

  • Arg(10) : Susceptible to trypsin-like cleavage in enzymatic studies, though steric hindrance from adjacent residues may reduce accessibility .

ReactionReagent/ConditionsOutcome
Lys AcetylationAcetic Anhydride, pH 8Neutralizes positive charge
Arg DegradationStrong Base (pH >12)Guanidino group hydrolysis

Oxidation of Methionine and Tyrosine

Though methionine is absent, the C-terminal tyrosine (Tyr(34)) undergoes oxidation:

  • Tyrosine : Forms dityrosine crosslinks under radical stress or UV exposure .

Acid/Base Hydrolysis

  • Acidic Conditions (pH <3) : Cleaves Asp-Pro bonds (absent here) and hydrolyzes Ser/Thr esters.

  • Basic Conditions (pH >10) : Accelerates deamidation and disulfide scrambling .

Synthetic Modifications

During solid-phase synthesis:

  • Cysteine Protection : Trityl (Trt) or acetamidomethyl (Acm) groups prevent unwanted disulfide formation .

  • Coupling Efficiency : His(17) and Arg(10) require extended coupling times due to steric hindrance .

StepReagentYield Improvement
Cys DeprotectionTFA/I2 in DCM98% purity
His CouplingHOBt/DIC85% efficiency

Stability in Solution

  • pH 5–7 : Optimal stability (t1/2 >6 months at −20°C).

  • pH >8 : Rapid deamidation (t1/2 ~10 days) .

Scientific Research Applications

Sequence Analysis

The peptide consists of a sequence of amino acids that plays a crucial role in its biological function. The presence of cysteine residues (Cys) indicates potential for disulfide bond formation, which can stabilize the peptide structure.

Diabetes Management

The compound is a fragment of Amylin , a hormone co-secreted with insulin by pancreatic beta cells. Amylin regulates glucose metabolism and satiety, making it a target for diabetes research:

  • Mechanism of Action : Amylin inhibits glucagon secretion, slows gastric emptying, and promotes satiety.
  • Therapeutic Use : Synthetic analogs of Amylin are being developed to improve glycemic control in type 1 and type 2 diabetes patients.

Neurodegenerative Diseases

Research has shown that Amylin and its analogs may have implications in neurodegenerative diseases such as Alzheimer's:

  • Amyloid Formation : The aggregation of Amylin can lead to amyloid plaque formation, similar to the pathology seen in Alzheimer's disease.
  • Neuroprotective Effects : Some studies suggest that low concentrations of Amylin may have neuroprotective effects against oxidative stress.

Cancer Research

The peptide's role in cancer biology is an emerging area of interest:

  • Tumor Microenvironment : Amylin has been implicated in modulating the tumor microenvironment, influencing cancer cell proliferation and survival.
  • Potential Biomarker : Elevated levels of Amylin have been observed in certain cancers, suggesting its potential as a biomarker for diagnosis or prognosis.

Case Study 1: Amylin Analog Therapy in Diabetes

A clinical trial evaluated the efficacy of an Amylin analog in patients with type 1 diabetes. Results indicated improved postprandial glucose control and weight loss compared to placebo groups. The study highlighted the importance of Amylin in managing glucose levels effectively.

Case Study 2: Role of Amylin in Alzheimer's Disease

Research published in Journal of Neuroscience explored the relationship between Amylin levels and cognitive decline in Alzheimer's patients. It was found that higher levels of Amylin correlated with increased amyloid-beta deposition, suggesting a dual role in metabolism and neurodegeneration.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include

Biological Activity

The compound H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.CH3CO2H is a peptide with notable biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Structure and Composition

The compound is a linear peptide consisting of 36 amino acids, including several cysteine residues that can form disulfide bonds, contributing to its structural stability and biological function. Its molecular weight is approximately 3184.5 Da, which positions it within the range of bioactive peptides known for various physiological effects .

1. Antihypertensive Activity

Research indicates that peptides similar to H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. This mechanism is crucial for regulating blood pressure, as ACE plays a significant role in the renin-angiotensin system. A study highlighted that certain peptide sequences exhibit potent ACE-inhibitory effects, suggesting that modifications in amino acid composition can enhance this activity .

2. Antioxidant Properties

Peptides derived from marine sources have shown significant antioxidative effects. These compounds can scavenge free radicals, reducing oxidative stress in cells. The presence of specific amino acids like cysteine may enhance this property due to its thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .

3. Antimicrobial Effects

The antimicrobial activity of peptides has been well-documented, with many exhibiting efficacy against a range of pathogens. The sequence and structure of H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg suggest potential interactions with microbial membranes, leading to disruption and cell death. Studies have indicated that peptides containing cationic residues like lysine and arginine are particularly effective against bacteria .

The biological activities of H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg can be attributed to several mechanisms:

  • ACE Inhibition : By blocking the conversion of angiotensin I to angiotensin II, these peptides can lower blood pressure and reduce cardiovascular risk.
  • Radical Scavenging : The structural features allow for interaction with free radicals, thus mitigating oxidative damage.
  • Membrane Disruption : Cationic peptides can insert into bacterial membranes, leading to increased permeability and cell lysis.

Study on Antihypertensive Action

In a clinical trial involving hypertensive patients, a peptide derived from H-Lys-Cys(1)-Asn showed significant reductions in systolic and diastolic blood pressure when administered over a four-week period. The study concluded that the peptide's ACE-inhibitory properties were primarily responsible for its antihypertensive effects .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of various peptides, including those with sequences resembling H-Lys-Cys(1)-Asn. Results indicated that these peptides effectively reduced lipid peroxidation in vitro, demonstrating their potential as therapeutic agents for oxidative stress-related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Disulfide Bridges vs. Thioether Linkages
  • Target Compound : Stabilized by a disulfide bond (Cys2-Cys7), common in peptides requiring structural integrity for receptor binding or enzymatic resistance .
  • Bilin-Binding Peptide () : Features cysteinyl residues with thioether linkages to bilin prosthetic groups. Unlike disulfide bonds, thioether bonds are irreversible and confer spectral shifts (e.g., 10 nm red shift in peptide β-3), critical for light-harvesting functions in phycoerythrins .
Cyclic vs. Linear Structures
  • Gramicidin S (): A cyclic decapeptide with alternating D- and L-amino acids, forming a rigid β-sheet structure. Unlike the target compound, cyclization eliminates terminal charges, enhancing membrane permeability .
  • Evolidine () : A cyclic heptapeptide (cyclo-Ser-Phe-Leu-Pro-Val-Asn-Leu) with Pro-induced conformational constraints. NMR studies reveal solvent-shielded Asn and Phe residues, contrasting with the target’s linear, solvent-exposed structure .

Functional Comparisons

Therapeutic Peptides
  • Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val... (): A therapeutic peptide with multiple cysteines (likely forming disulfide bonds) used for autoimmune and infectious diseases.
  • SFLL Peptide () : A thrombin receptor agonist (Ser-Phe-Leu-Leu-Arg-Asn-Pro...) lacking disulfide bonds. Mimics thrombin’s signaling in mesangial cells, highlighting how linear sequences with specific motifs (e.g., Arg) can activate receptors without structural modifications .
Hormonal Peptides
  • Dogfish ACTH () : A 39-residue peptide with steroidogenic activity. Shares a disulfide bond and N-terminal sequence homology with α-MSH, underscoring the role of conserved regions in function. The target’s Cys2-Cys7 bridge may similarly stabilize bioactive regions .

Data Tables

Table 1. Structural and Functional Comparison of Selected Peptides

Compound Key Features Modifications Biological Activity Source
Target Peptide Disulfide (Cys2-Cys7), Pro-rich, charged residues Acetate salt Not specified Synthetic
Bilin-Binding Peptide Thioether-linked bilins, red-shifted absorption Prosthetic group attachment Light harvesting Natural (algae)
Gramicidin S Cyclic decapeptide, alternating D/L residues Cyclization Antimicrobial Synthetic
Asn-Asp-Asp-Cys... Multiple Cys residues, disulfide bonds Lyophilized formulation Autoimmune/infectious diseases Synthetic
Dogfish ACTH Disulfide, N-terminal homology to α-MSH None Steroidogenesis Natural
SFLL Peptide Thrombin receptor agonist motif (Arg) None Phospholipase D activation Synthetic

Research Findings and Implications

Conformational Stability

  • Evolidine () : NMR studies show that cyclic peptides adopt constrained conformations resistant to proteolysis. The target’s linear structure may require disulfide bonds or Pro residues (e.g., Pro-Pro-Thr) to mimic this stability .
  • α2-Antiplasmin (): Despite sequence similarities to serpins (e.g., antithrombin III), its lack of pronounced homology suggests functional divergence. This highlights challenges in predicting the target’s activity based solely on sequence .

Therapeutic Potential

  • Combination Therapies () : Peptides like His-Ser-Leu-Gly-Lys-Trp... are used in combination with others (e.g., Pro-Gly-Thr-Cys...) for synergistic effects. The target’s charged residues (Arg, Lys) could facilitate similar multi-target interactions .

Q & A

Basic Question: What analytical techniques are most reliable for determining the purity and identity of this peptide?

Methodological Answer:
To confirm purity and structural identity, use orthogonal methods such as:

  • HPLC-MS : For separation and mass confirmation (e.g., detecting acetylated termini or acetate counterions) .
  • RP-HPLC : To assess hydrophobicity-driven purity, optimizing gradients based on the peptide’s residues (e.g., Phe, Leu, Val) .
  • Edman Degradation : For N-terminal sequencing, critical for resolving ambiguities in Cys(1) disulfide pairing .
  • Isotopic Analysis : To trace impurities or synthesis byproducts via LC-MS/MS with isotopic labeling .

Advanced Question: How can conflicting data on disulfide bond topology be resolved?

Methodological Answer:
Conflicts in disulfide pairing (e.g., Cys(1)-Cys(1) vs. alternative linkages) require:

  • Partial Hydrolysis : Generate overlapping fragments via enzymatic (trypsin) or chemical (CNBr) cleavage to isolate regions containing Cys residues .
  • Mass Spectrometry with Collision-Induced Dissociation (CID) : Compare theoretical and observed fragment masses to infer connectivity .
  • Circular Dichroism (CD) : Assess secondary structure perturbations under reducing vs. oxidizing conditions to validate bonding patterns .

Basic Question: What strategies ensure efficient synthesis of this peptide with multiple threonine/serine residues?

Methodological Answer:
To minimize side reactions (e.g., dehydration or β-elimination):

  • Fmoc-SPPS with Pseudoproline Dipeptides : Incorporate Thr-Ser pseudoproline derivatives to reduce steric hindrance and improve coupling efficiency .
  • Low-Temperature Coupling : Perform reactions at 4°C to stabilize acid-sensitive residues like Asn and Gln .
  • Real-Time Monitoring : Use in-line UV monitoring during RP-HPLC to detect truncations early .

Advanced Question: How can AI-driven simulations optimize folding stability under varying pH conditions?

Methodological Answer:
Integrate computational and experimental approaches:

  • Molecular Dynamics (MD) Simulations : Model peptide behavior at pH 3–8 using tools like GROMACS, focusing on protonation states of His and Lys residues .
  • COMSOL Multiphysics : Predict aggregation propensity by simulating electrostatic interactions between charged residues (e.g., Arg, Asp) .
  • Validation via Circular Dichroism : Compare simulated folding patterns with experimental CD spectra at targeted pH levels .

Basic Question: What protocols are recommended for characterizing acetate counterion interactions?

Methodological Answer:

  • NMR Titration : Use 1^1H-NMR to monitor chemical shifts of acetate protons upon peptide binding, identifying non-covalent interaction sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the peptide and acetate .
  • Ion-Exchange Chromatography : Separate free acetate from peptide-bound species under low-salt conditions .

Advanced Question: How should researchers design experiments to resolve contradictions in bioactivity assays?

Methodological Answer:
For conflicting bioactivity results (e.g., receptor binding vs. no activity):

  • Dose-Response Factorial Design : Test variables (concentration, buffer ionic strength) systematically to identify confounding factors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to distinguish nonspecific interactions (e.g., His tag artifacts) .
  • Meta-Analysis of Published Data : Apply statistical tools (ANOVA, PCA) to reconcile discrepancies across studies, prioritizing datasets with orthogonal validation .

Basic Question: What steps mitigate oxidation of cysteine residues during storage?

Methodological Answer:

  • Lyophilization with Cryoprotectants : Store at -80°C in trehalose or sucrose matrices to prevent disulfide scrambling .
  • Oxygen-Free Packaging : Use argon-purged vials and EDTA to chelate metal catalysts of oxidation .
  • Stability-Indicating Assays : Monitor oxidation via RP-HPLC with UV detection at 250 nm (disulfide bond absorbance) .

Advanced Question: How can researchers validate the role of Asn/Ser/Thr glycosylation sites in vitro?

Methodological Answer:

  • Glycosyltransferase Assays : Incubate peptide with UDP-GlcNAc transferase and analyze modifications via MALDI-TOF .
  • Lectin Affinity Chromatography : Use ConA or WGA columns to isolate glycosylated species, followed by LC-MS/MS for site mapping .
  • Enzymatic Deglycosylation : Treat with PNGase F and compare glycosylated vs. deglycosylated forms using SDS-PAGE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.